molecular formula C11H23N3 B11795948 1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine

1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine

Cat. No.: B11795948
M. Wt: 197.32 g/mol
InChI Key: KHSRDTYKRWJIDW-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an aminoethyl group and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using ethylenediamine.

    Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be attached through an alkylation reaction using cyclopropylmethyl bromide.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may modulate specific pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminoethyl)piperidine: Lacks the cyclopropylmethyl group.

    N-(Cyclopropylmethyl)piperidin-3-amine: Lacks the aminoethyl group.

Uniqueness

1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine is unique due to the presence of both the aminoethyl and cyclopropylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H23N3

Molecular Weight

197.32 g/mol

IUPAC Name

1-(2-aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine

InChI

InChI=1S/C11H23N3/c12-5-7-14-6-1-2-11(9-14)13-8-10-3-4-10/h10-11,13H,1-9,12H2

InChI Key

KHSRDTYKRWJIDW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCN)NCC2CC2

Origin of Product

United States

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